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N-(3,5-Dichlorobenzyl)-2-fluoroaniline Documentation Hub

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  • Product: N-(3,5-Dichlorobenzyl)-2-fluoroaniline
  • CAS: 1040686-12-1

Core Science & Biosynthesis

Foundational

Suppliers and price of N-(3,5-Dichlorobenzyl)-2-fluoroaniline

An In-depth Technical Guide to a Key Halogenated Aniline Intermediate A Note on the Focal Compound: Initial research on the requested topic, N-(3,5-Dichlorobenzyl)-2-fluoroaniline, revealed a significant scarcity of publ...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to a Key Halogenated Aniline Intermediate

A Note on the Focal Compound: Initial research on the requested topic, N-(3,5-Dichlorobenzyl)-2-fluoroaniline, revealed a significant scarcity of publicly available scientific literature, supplier data, and established synthesis protocols. To provide a comprehensive and technically valuable guide as per the user's request, this document will instead focus on a structurally related and industrially significant compound: 3,5-Dichloro-2,4-difluoroaniline (CAS No. 83121-15-7). This halogenated aromatic amine is a critical building block in modern agrochemistry, and its well-documented synthesis, properties, and applications serve as an excellent and relevant case study for researchers, scientists, and drug development professionals.

Introduction

3,5-Dichloro-2,4-difluoroaniline is a halogenated aromatic amine that serves as a crucial intermediate in the synthesis of various agrochemicals.[1] Its specific substitution pattern of chlorine and fluorine atoms on the aniline ring imparts unique chemical properties that are leveraged in the production of specialized pesticides.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of 3,5-dichloro-2,4-difluoroaniline, with a particular focus on its pivotal role in the manufacturing of the insecticide teflubenzuron.[1] The history of this compound is intrinsically linked to the development of benzoylurea insecticides, with its significance emerging from the need for advanced pesticide intermediates in the late 20th century.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3,5-Dichloro-2,4-difluoroaniline is presented in the table below.

PropertyValueSource(s)
CAS Number 83121-15-7[2][3][4][5]
Molecular Formula C₆H₃Cl₂F₂N[2][3][4]
Molecular Weight 197.99 g/mol [2][3]
Appearance White to gray to brown powder/crystal[2][5]
Melting Point 72 - 77 °C[2][5][6]
Purity ≥ 94% (GC)[2][3][5][7]
Storage Temperature Room temperature, in a dark, inert atmosphere[8]
Solubility Soluble in Methanol
MDL Number MFCD00044104[2][3][4]

Synthesis of 3,5-Dichloro-2,4-difluoroaniline

The primary and most established route for the synthesis of 3,5-dichloro-2,4-difluoroaniline begins with 2,4-difluoronitrobenzene and involves a two-step process: chlorination followed by reduction.[1][9] This pathway is advantageous as it avoids the formation of isomers and involves relatively simple reaction steps.[9]

General Synthesis Pathway

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Reduction A 2,4-Difluoronitrobenzene B 3,5-Dichloro-2,4-difluoronitrobenzene A->B Chlorine Gas (Cl₂) Catalyst (e.g., Iodine) Solvent (e.g., DMSO) Heat (120-160°C) C 3,5-Dichloro-2,4-difluoroaniline B->C Reducing Agent (e.g., H₂) Catalyst (e.g., Pd/C or Raney Ni) Solvent (e.g., DMF)

Caption: General synthesis pathway for 3,5-dichloro-2,4-difluoroaniline.

Experimental Protocol: Synthesis of 3,5-Dichloro-2,4-difluoroaniline

The following protocol is a representative synthesis based on established methods.[9]

Step 1: Chlorination of 2,4-Difluoronitrobenzene

  • In a suitable reaction vessel, charge 2,4-difluoronitrobenzene and a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[9]

  • Add a catalytic amount of a halogenation catalyst, for example, iodine.

  • Heat the mixture to a temperature between 120°C and 160°C.

  • Introduce chlorine gas into the reaction mixture.

  • Maintain the reaction for 6 to 8 hours, monitoring the progress by a suitable analytical method (e.g., GC or TLC).

  • Upon completion, cool the reaction mixture and isolate the crude 3,5-dichloro-2,4-difluoronitrobenzene. Purification can be achieved by recrystallization or distillation.

Step 2: Reduction of 3,5-Dichloro-2,4-difluoronitrobenzene

  • In a high-pressure reactor, place the synthesized 3,5-dichloro-2,4-difluoronitrobenzene (0.1 mol), a suitable solvent like dimethylformamide (DMF), and a hydrogenation catalyst such as 5% Palladium on Carbon (Pd/C) or Raney Nickel.[9]

  • Seal the reactor and introduce hydrogen gas to a pressure of approximately 1.25 MPa.[9]

  • Heat the reaction mixture to around 50°C and maintain for approximately 3 hours, or until hydrogen uptake ceases.[9]

  • After the reaction is complete, cool the reactor and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate, containing the desired product, is then subjected to vacuum distillation to remove the solvent and isolate the 3,5-dichloro-2,4-difluoroaniline.[9]

Applications in Agrochemicals

The primary application of 3,5-dichloro-2,4-difluoroaniline is as a key intermediate in the synthesis of the insecticide teflubenzuron.[1][8][10] Teflubenzuron belongs to the benzoylurea class of insecticides and functions as a chitin synthesis inhibitor.[10][11] By disrupting the formation of the insect's exoskeleton, it is highly effective against a wide range of pests in crops such as fruits, vegetables, and cereals.[10]

The synthesis of teflubenzuron involves the reaction of 3,5-dichloro-2,4-difluoroaniline with 2,6-difluorobenzoyl isocyanate.[9][12]

G A 3,5-Dichloro-2,4-difluoroaniline C Teflubenzuron A->C Addition Reaction Solvent (e.g., Toluene) Reflux B 2,6-Difluorobenzoyl isocyanate B->C Addition Reaction Solvent (e.g., Toluene) Reflux

Caption: Logical relationship in the synthesis of Teflubenzuron.

Beyond its role in teflubenzuron synthesis, 3,5-dichloro-2,4-difluoroaniline is also utilized in the production of various other agrochemicals, including herbicides and fungicides.[2] Its unique combination of chlorine and fluorine substituents enhances its reactivity and stability, making it a valuable building block in organic synthesis.[2] Other reported applications include its use as an intermediate in the manufacturing of dyes and pigments and in materials science for creating specialty polymers.[2]

Suppliers and Indicative Pricing

3,5-Dichloro-2,4-difluoroaniline is available from a range of chemical suppliers. The following table provides a summary of some of the available options and their pricing. Please note that prices are subject to change and may vary based on quantity and purity.

SupplierProduct NumberPurityQuantityPrice (USD)
Tokyo Chemical Industry (TCI)D3637>94.0% (GC)5g$39.00
Tokyo Chemical Industry (TCI)D3637>94.0% (GC)25g$118.00
SynQuest Laboratories3630-7-0597%5g$28.00
SynQuest Laboratories3630-7-0597%25g$85.00
Manchester OrganicsN48980-25g£86.00
Manchester OrganicsN48980-100g£275.00
CareWell GoodsD3637-5GMin. 94.0% (GC)5g$13.97 (on sale)
Chemenu-95+%500g$838.00
Crysdot-97%500g$896.00

Safety and Handling

3,5-Dichloro-2,4-difluoroaniline is a hazardous chemical and should be handled with appropriate safety precautions.

Hazard Statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H318: Causes serious eye damage.[4]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

  • P261: Avoid breathing dust/mist/spray.[4]

  • P264: Wash skin thoroughly after handling.[4]

  • P270: Do not eat, drink or smoke when using this product.[4]

  • P271: Use only outdoors or in a well-ventilated area.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

It is imperative to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4] In case of exposure, seek immediate medical attention and refer to the material safety data sheet (MSDS) for detailed first-aid measures.

Conclusion

While information on N-(3,5-Dichlorobenzyl)-2-fluoroaniline is scarce, the closely related compound 3,5-dichloro-2,4-difluoroaniline serves as a prime example of a critical intermediate in the agrochemical industry. Its well-defined synthesis and pivotal role in the production of the insecticide teflubenzuron highlight the importance of halogenated anilines in developing effective crop protection solutions. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for researchers and professionals working in this field.

References

  • AERU, University of Hertfordshire. (2026, February 18). Teflubenzuron (Ref: CME 13406). Retrieved from [Link]

  • Revista Cultivar. (2025, October 16). Teflubenzuron (Teflubenzuron). Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • Google Patents. (n.d.). Method for preparing teflubenzuron intermediate 3, 5-dichloro-2, 4-difluoroaniline.
  • CareWell Goods. (n.d.). 3,5-Dichloro-2,4-difluoroaniline, 5G - D3637-5G cas: 83121-15-7. Retrieved from [Link]

  • TCI Chemicals. (n.d.). 3,5-Dichloro-2,4-difluoroaniline >94.0%(GC) 5g. Retrieved from [Link]

  • LookChem. (n.d.). 3,5-Dichloro-2,4-difluoroaniline. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 10). The Role of 2,4-Difluoro-3,5-dichloroaniline in Modern Agrochemical Synthesis. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Guide to the Nomenclature and Synonyms of 2-fluoro-N-(3,5-dichlorobenzyl)aniline

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the nomenclature and synonyms for the chemical compound 2-fluoro-N-(3,5-dichlorobenzyl)aniline. Underst...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nomenclature and synonyms for the chemical compound 2-fluoro-N-(3,5-dichlorobenzyl)aniline. Understanding the systematic naming conventions and alternative identifiers is crucial for accurate communication, literature searching, and regulatory compliance in the fields of chemical research and drug development.

Core Identification

The compound in focus is a substituted aniline derivative. Its structure consists of a 2-fluoroaniline moiety where the amino group is further substituted with a 3,5-dichlorobenzyl group.

Molecular Structure:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products 2-Fluoroaniline 2-Fluoroaniline Reaction Nucleophilic Substitution 2-Fluoroaniline->Reaction 3,5-Dichlorobenzyl_chloride 3,5-Dichlorobenzyl chloride 3,5-Dichlorobenzyl_chloride->Reaction Solvent Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction in Base Base (e.g., K2CO3, Et3N) Base->Reaction with Temperature Elevated Temperature Temperature->Reaction at Product 2-fluoro-N-(3,5-dichlorobenzyl)aniline Reaction->Product Byproduct Salt Byproduct (e.g., KCl, Et3N.HCl) Reaction->Byproduct

Caption: General synthetic workflow for 2-fluoro-N-(3,5-dichlorobenzyl)aniline.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-fluoroaniline (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 equivalents).

  • Addition of Benzyl Halide: To the stirred mixture, add 3,5-dichlorobenzyl chloride (1.0-1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2-fluoro-N-(3,5-dichlorobenzyl)aniline.

Causality Behind Experimental Choices:

  • Aprotic Solvent: An aprotic solvent is chosen to avoid side reactions with the electrophilic benzyl chloride.

  • Base: The base is essential to deprotonate the amino group of the aniline, making it a more potent nucleophile to attack the benzyl chloride. An inorganic base like K₂CO₃ is easily removed during workup, while an organic base like Et₃N can be removed by washing with an acidic solution.

  • Elevated Temperature: Heating the reaction mixture increases the rate of the nucleophilic substitution reaction.

Conclusion

The accurate identification and naming of chemical compounds are fundamental to scientific research. For 2-fluoro-N-(3,5-dichlorobenzyl)aniline, the primary IUPAC name is clear and descriptive of its molecular structure. While a unique CAS number has been assigned by some suppliers, its limited presence in major public databases necessitates the use of its systematic name and synonyms for comprehensive information retrieval. Researchers and professionals in drug development should be adept at understanding and utilizing this nomenclature to navigate the complexities of chemical information.

References

  • Haz-Map. (n.d.). 2-Fluoroaniline. Retrieved from [Link] [1]6. Chemistry LibreTexts. (2025, February 24). 24.1: Naming Amines. Retrieved from [Link] 7. Fundamentals of Organic Chemistry. (n.d.). 12.1 Naming Amines. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Streamlined Synthesis of N-(3,5-Dichlorobenzyl)-2-fluoroaniline via One-Pot Reductive Amination

Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of N-(3,5-Dichlorobenzyl)-2-fluoroaniline, a key intermediate in pharmaceutical and agrochemical research. The described me...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of N-(3,5-Dichlorobenzyl)-2-fluoroaniline, a key intermediate in pharmaceutical and agrochemical research. The described method utilizes a direct reductive amination of 3,5-dichlorobenzaldehyde and 2-fluoroaniline, employing sodium triacetoxyborohydride as a mild and selective reducing agent. This one-pot procedure offers high efficiency, operational simplicity, and circumvents the need for isolating the intermediate imine, thereby streamlining the synthetic workflow. Detailed mechanistic insights, a step-by-step experimental protocol, characterization data, and safety considerations are presented to ensure reliable and reproducible execution.

Introduction

N-benzylanilines are a prevalent structural motif in a multitude of biologically active compounds. The specific substitution pattern of halogens on both aromatic rings of N-(3,5-Dichlorobenzyl)-2-fluoroaniline makes it a valuable building block for the development of novel therapeutic agents and specialized agrochemicals. Traditional methods for the synthesis of such secondary amines often involve multi-step procedures that can be time-consuming and may produce significant byproducts.

Reductive amination has emerged as a powerful and versatile tool for the formation of C-N bonds.[1] This method condenses a carbonyl compound with an amine to form an intermediate imine, which is subsequently reduced to the corresponding amine. The direct, or one-pot, reductive amination, where the carbonyl compound, amine, and reducing agent are combined in a single reaction vessel, is particularly advantageous for its efficiency.[2]

This guide focuses on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a preferred reagent for reductive aminations due to its mild nature and remarkable selectivity. Unlike other borohydrides, it is less likely to reduce the starting aldehyde in the presence of the imine, leading to cleaner reactions and higher yields.[1][2][3][4] Its reduced sensitivity to moisture and lower toxicity compared to reagents like sodium cyanoborohydride further enhance its practicality in a research setting.

Mechanistic Rationale

The reductive amination of 3,5-dichlorobenzaldehyde with 2-fluoroaniline proceeds through a two-stage mechanism within a single pot:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the amino group of 2-fluoroaniline on the carbonyl carbon of 3,5-dichlorobenzaldehyde. This is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. The resulting carbinolamine intermediate then undergoes dehydration to form a Schiff base, or imine.

  • Hydride Reduction: The sodium triacetoxyborohydride then selectively reduces the C=N double bond of the protonated imine (iminium ion) to furnish the desired secondary amine, N-(3,5-Dichlorobenzyl)-2-fluoroaniline. The steric bulk and electronic properties of NaBH(OAc)₃ render it less reactive towards the starting aldehyde, ensuring the imine is the primary substrate for reduction.

Reductive_Amination_Mechanism cluster_0 Imine Formation cluster_1 Reduction 3,5-Dichlorobenzaldehyde 3,5-Dichlorobenzaldehyde Carbinolamine Carbinolamine Intermediate 3,5-Dichlorobenzaldehyde->Carbinolamine + 2-Fluoroaniline 2-Fluoroaniline 2-Fluoroaniline Imine Imine (Schiff Base) Carbinolamine->Imine - H₂O Iminium_Ion Iminium Ion Imine->Iminium_Ion + H⁺ Product N-(3,5-Dichlorobenzyl)-2-fluoroaniline Iminium_Ion->Product + NaBH(OAc)₃

Figure 1: General mechanism for the reductive amination of 3,5-dichlorobenzaldehyde with 2-fluoroaniline.

Experimental Protocol

This protocol is designed for the small-scale synthesis of the target compound and can be scaled as needed with appropriate adjustments.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/VolumeSupplier
3,5-Dichlorobenzaldehyde175.011.0175 mgSigma-Aldrich
2-Fluoroaniline111.121.1122 mg (0.10 mL)Sigma-Aldrich
Sodium Triacetoxyborohydride211.941.5318 mgSigma-Aldrich
1,2-Dichloroethane (DCE)--5 mLFisher Scientific
Glacial Acetic Acid60.05catalytic1-2 dropsFisher Scientific
Saturated Sodium Bicarbonate--As needed-
Anhydrous Magnesium Sulfate120.37-As needed-
Silica Gel (230-400 mesh)--As needed-
Hexane/Ethyl Acetate mixture--As needed-
Equipment
  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Glass funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Glass column for chromatography

protocol_workflow A Combine Reactants: 3,5-Dichlorobenzaldehyde, 2-Fluoroaniline, DCE, Acetic Acid B Add Reducing Agent: Sodium Triacetoxyborohydride A->B C Stir at Room Temperature (Monitor by TLC) B->C D Quench Reaction: Saturated NaHCO₃ C->D E Extract with DCM or EtOAc D->E F Dry Organic Layer: Anhydrous MgSO₄ E->F G Concentrate in vacuo F->G H Purify by Column Chromatography G->H I Characterize Product: NMR, MS, IR H->I

Figure 2: Workflow for the synthesis of N-(3,5-Dichlorobenzyl)-2-fluoroaniline.

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 3,5-dichlorobenzaldehyde (175 mg, 1.0 mmol) and 1,2-dichloroethane (5 mL). Stir the mixture until the aldehyde is fully dissolved.

  • Addition of Amine and Catalyst: Add 2-fluoroaniline (122 mg, 1.1 mmol) to the solution, followed by 1-2 drops of glacial acetic acid.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture in portions over 5 minutes. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 9:1 hexane/ethyl acetate eluent system. The disappearance of the starting aldehyde (visualized under UV light) typically indicates the completion of the reaction (usually within 2-4 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL). Stir vigorously for 10 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane/ethyl acetate).

  • Characterization: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield N-(3,5-Dichlorobenzyl)-2-fluoroaniline as a solid or oil. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization of the Product

The expected analytical data for N-(3,5-Dichlorobenzyl)-2-fluoroaniline are as follows:

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons on both the dichlorobenzyl and fluoroaniline rings, a singlet for the benzylic CH₂ group, and a broad singlet for the N-H proton. The benzylic CH₂ protons typically appear around δ 4.3-4.5 ppm.[5][6][7] The aromatic protons will exhibit complex splitting patterns due to the substitution on the rings.

  • ¹³C NMR: The spectrum should display distinct signals for each carbon atom in the molecule. The benzylic carbon (CH₂) is expected around δ 48-50 ppm.[5][6][7]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₃H₁₀Cl₂FN), with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3,5-Dichlorobenzaldehyde: Causes severe skin burns and eye damage.[8][9][10] Handle with care and avoid inhalation of dust.

  • 2-Fluoroaniline: Harmful if swallowed and causes skin and eye irritation.[11][12] It is also a flammable liquid.[11]

  • Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. Handle in a dry environment.

  • 1,2-Dichloroethane: Is a suspected carcinogen and should be handled with extreme caution.

Consult the Safety Data Sheets (SDS) for all reagents before commencing the experiment.

Conclusion

The reductive amination of 3,5-dichlorobenzaldehyde with 2-fluoroaniline using sodium triacetoxyborohydride provides a reliable and efficient route to N-(3,5-Dichlorobenzyl)-2-fluoroaniline. This application note offers a detailed and robust protocol, grounded in established chemical principles, to facilitate the synthesis of this valuable intermediate for researchers in drug discovery and development. The one-pot nature of this procedure, coupled with the use of a mild and selective reducing agent, makes it an attractive method for both small-scale and large-scale applications.

References

  • Angeel Oak Speciality Chemtech. (n.d.). ORTHOFLUOROANILINE. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichlorobenzaldehyde. Retrieved from [Link]

  • iChemical. (n.d.). 3,5-Dichlorobenzaldehyde, CAS No. 10203-08-4. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoroaniline. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). 2-FLUOROANILINE FOR SYNTHESIS MSDS | CAS 348-54-9 MSDS. Retrieved from [Link]

  • (Supporting Information). (n.d.). Table of Contents.
  • (Supplementary Information). (n.d.). Supplementary Information.
  • (Supporting Information). (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information.
  • Scribd. (n.d.). N-Benzalaniline NMR Spectroscopy Study. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. Retrieved from [Link]

  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. (2016, March 1).
  • Google Patents. (n.d.). US10544087B2 - Process for the reductive amination of halogen-containing substrates.
  • Myers, A. G. (n.d.). Myers Chem 115.
  • Reductive Amination - Common Conditions. (n.d.). Retrieved from a general organic chemistry resource website.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

Application

Reaction conditions for N-(3,5-Dichlorobenzyl)-2-fluoroaniline preparation

Application Note & Protocol Topic: Strategic Synthesis of N-(3,5-Dichlorobenzyl)-2-fluoroaniline via One-Pot Reductive Amination Audience: Researchers, scientists, and drug development professionals. Introduction and Str...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Synthesis of N-(3,5-Dichlorobenzyl)-2-fluoroaniline via One-Pot Reductive Amination

Audience: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

N-(3,5-Dichlorobenzyl)-2-fluoroaniline is a substituted secondary diarylamine, a structural motif of significant interest in medicinal chemistry and materials science. The strategic incorporation of halogen atoms—chlorine and fluorine—on distinct aromatic rings provides a scaffold with tunable electronic and lipophilic properties, making it a valuable intermediate for the synthesis of complex molecular targets.

This document provides a comprehensive guide to the synthesis of N-(3,5-Dichlorobenzyl)-2-fluoroaniline. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justifying the selection of reagents and conditions. The primary synthetic route detailed is the reductive amination of 3,5-dichlorobenzaldehyde with 2-fluoroaniline. This method is widely favored for its efficiency, operational simplicity, and high chemoselectivity, often proceeding in a one-pot fashion under mild conditions.[1]

The core transformation involves two key sequential events occurring in situ:

  • Imine Formation: A nucleophilic attack by the primary amine (2-fluoroaniline) on the carbonyl carbon of the aldehyde (3,5-dichlorobenzaldehyde) forms a hemiaminal intermediate. This is followed by the acid-catalyzed dehydration to yield a Schiff base, or imine.

  • Imine Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond by a mild hydride-donating agent, yielding the target secondary amine.

The success of this one-pot strategy hinges on the choice of a reducing agent that selectively reduces the imine intermediate without significantly affecting the starting aldehyde.[2]

Mechanistic Rationale and Reagent Selection

The Reductive Amination Pathway

Reductive amination is a cornerstone of amine synthesis due to its robustness and control over alkylation, avoiding the common issue of over-alkylation seen in direct alkylation with alkyl halides.[2] The reaction proceeds as follows:

  • Step A (Imine Formation): The reaction is initiated by the condensation of 2-fluoroaniline and 3,5-dichlorobenzaldehyde. This equilibrium-driven process is typically facilitated by a weakly acidic environment which protonates the carbonyl oxygen, enhancing its electrophilicity, and later assists in the elimination of water from the hemiaminal intermediate.[1]

  • Step B (Reduction): A carefully selected reducing agent, present in the same pot, reduces the newly formed imine as it is generated. This continuous consumption of the imine pulls the initial equilibrium towards product formation.

Justification for Reagent Selection
  • Reactants:

    • 2-Fluoroaniline: The fluorine substituent provides a site for potential modulation of physicochemical properties in downstream applications.

    • 3,5-Dichlorobenzaldehyde: The dichlorinated benzyl moiety introduces significant structural and electronic features.

  • Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

    • Chemoselectivity: NaBH(OAc)₃ is the reagent of choice for this transformation.[3] It is a mild and selective reducing agent, capable of reducing imines and iminium ions much faster than it reduces aldehydes or ketones.[2] This selectivity is critical for a one-pot procedure, preventing the wasteful conversion of 3,5-dichlorobenzaldehyde into 3,5-dichlorobenzyl alcohol.

    • Handling and Acidity: Unlike the more toxic sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ is safer to handle and its reaction byproducts are benign.[4] Furthermore, the acetic acid released during the reaction can help catalyze the initial imine formation, often eliminating the need for an additional acid catalyst.[2]

  • Solvent: Dichloromethane (DCM)

    • DCM is an excellent choice as it is an aprotic solvent that readily dissolves the reactants and intermediates without interfering with the hydride-based reduction. It also has a low boiling point, which simplifies product isolation during the work-up phase.

Experimental Protocol

This protocol details a representative procedure for the synthesis of N-(3,5-Dichlorobenzyl)-2-fluoroaniline on a laboratory scale.

Materials and Equipment
  • Reactants: 2-Fluoroaniline, 3,5-Dichlorobenzaldehyde, Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Solvent: Dichloromethane (DCM, anhydrous)

  • Reagents for Work-up: Saturated aqueous sodium bicarbonate (NaHCO₃) solution, deionized water, brine (saturated NaCl solution)

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen/argon inlet, dropping funnel (optional), standard glassware for extraction and filtration, rotary evaporator, column chromatography setup (silica gel).

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL oven-dried round-bottom flask under a nitrogen atmosphere, add 3,5-dichlorobenzaldehyde (1.00 g, 5.71 mmol, 1.0 eq).

  • Dissolution: Dissolve the aldehyde in 20 mL of anhydrous dichloromethane (DCM).

  • Amine Addition: Add 2-fluoroaniline (0.60 mL, 6.28 mmol, 1.1 eq) to the stirred solution at room temperature.

  • Pre-reaction Stirring: Allow the mixture to stir at room temperature for 30-60 minutes. This period allows for the initial formation of the imine intermediate. The progress can be monitored by Thin-Layer Chromatography (TLC).

  • Addition of Reducing Agent: To the stirring mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.81 g, 8.57 mmol, 1.5 eq) portion-wise over 10 minutes. Note: The addition may cause a slight exotherm.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the limiting reactant (aldehyde).

  • Quenching: Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 20 mL).

  • Washing and Drying: Combine all organic layers and wash sequentially with deionized water (20 mL) and brine (20 mL). Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, such as 0% to 20% ethyl acetate in hexanes, is typically effective for separating the product from nonpolar impurities and starting materials.[5]

  • Final Product: Combine the pure fractions, remove the solvent under reduced pressure, and dry the resulting product under high vacuum to yield N-(3,5-Dichlorobenzyl)-2-fluoroaniline as a solid or oil.

Data Presentation

Table 1: Summary of Reaction Conditions and Stoichiometry
ComponentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
3,5-DichlorobenzaldehydeC₇H₄Cl₂O175.011.00 g5.711.0
2-FluoroanilineC₆H₆FN111.120.60 mL6.281.1
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.941.81 g8.571.5
Dichloromethane (DCM)CH₂Cl₂84.9320 mL--
Expected Product C₁₃H₁₀Cl₂FN 270.13 ---

Visualization of Experimental Workflow

The entire process from setup to characterization can be visualized as a logical flow.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purify Purification & Analysis Reactants 1. Weigh Reactants (Aldehyde, NaBH(OAc)3) Measure Amine Setup 2. Assemble Dry Glassware under N2 Atmosphere Reactants->Setup Dissolve 3. Dissolve Aldehyde in Anhydrous DCM Setup->Dissolve Add_Amine 4. Add 2-Fluoroaniline Stir 30-60 min Dissolve->Add_Amine Add_Reductant 5. Add NaBH(OAc)3 Stir 12-24h at RT Add_Amine->Add_Reductant Quench 6. Quench with Sat. NaHCO3 Add_Reductant->Quench Extract 7. Extract with DCM Quench->Extract Wash_Dry 8. Wash & Dry Organic Layers Extract->Wash_Dry Concentrate 9. Concentrate under Reduced Pressure Wash_Dry->Concentrate Chromatography 10. Silica Gel Column Chromatography Concentrate->Chromatography Characterize 11. Characterize Product (NMR, MS, etc.) Chromatography->Characterize

Caption: Workflow for the synthesis of N-(3,5-Dichlorobenzyl)-2-fluoroaniline.

Expected Characterization

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see distinct signals for the aromatic protons on both rings, a singlet for the benzylic CH₂ group, and a broad singlet for the N-H proton. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show the correct number of carbon signals corresponding to the product's structure, including the benzylic CH₂ carbon and the aromatic carbons, with characteristic shifts due to the halogen substituents.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should show a molecular ion peak (M+H)⁺ corresponding to the calculated mass of the product (271.04 for C₁₃H₁₁Cl₂FN⁺). The isotopic pattern for two chlorine atoms (a 9:6:1 ratio for M, M+2, M+4) should be clearly visible.

Conclusion

The one-pot reductive amination protocol described herein provides a reliable and efficient method for the preparation of N-(3,5-Dichlorobenzyl)-2-fluoroaniline. The strategic choice of sodium triacetoxyborohydride as the reducing agent ensures high chemoselectivity and operational simplicity. This guide provides researchers with both a practical, step-by-step procedure and a thorough understanding of the chemical principles that ensure a successful synthesis.

References

  • Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]

  • The Doyle Group, Princeton University. (2018, January 17). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Gribble, G. W., & Nutaitis, C. F. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-DICHLOROANILINE AND 2,6-DIBROMOANILINE. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
  • Google Patents. (n.d.). CN101624348A - Preparation method of para-fluoroaniline.
  • PrepChem.com. (n.d.). Synthesis of 3,5-dichloroaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dichloroaniline. PubChem Compound Database. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Difluoroaniline. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,5-Dichloroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN103102276A - Method for preparing 3,5-dichloroaniline.

Sources

Method

Application Note: Recrystallization Protocol for N-(3,5-Dichlorobenzyl)-2-fluoroaniline

The following Application Note and Protocol Guide is structured to provide a comprehensive, expert-level methodology for the purification of N-(3,5-Dichlorobenzyl)-2-fluoroaniline . Executive Summary This guide details t...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is structured to provide a comprehensive, expert-level methodology for the purification of N-(3,5-Dichlorobenzyl)-2-fluoroaniline .

Executive Summary

This guide details the purification strategy for N-(3,5-Dichlorobenzyl)-2-fluoroaniline , a secondary amine intermediate often utilized in the synthesis of specialized agrochemicals and pharmaceutical scaffolds (e.g., kinase inhibitors). Due to the specific substitution pattern—a lipophilic 3,5-dichlorobenzyl moiety coupled with a 2-fluoroaniline core—this molecule exhibits distinct solubility characteristics that require a tailored solvent system to maximize yield and purity.

Key Recommendation: The primary solvent system identified for high-yield recovery is Ethanol/Water (95:5 to 80:20) . For removal of persistent non-polar impurities, a Heptane/Ethyl Acetate system is the secondary alternative.

Chemical Context & Solubility Profile

To design a self-validating purification protocol, one must understand the Structure-Property Relationship (SPR) of the target molecule.

Structural Analysis
  • Lipophilicity: The 3,5-dichlorobenzyl group significantly increases the logP (partition coefficient), making the molecule highly soluble in non-polar solvents (DCM, Toluene) and insoluble in water.

  • Basicity: The nitrogen atom is a secondary aniline derivative. While weakly basic, it retains hydrogen-

Application

Application Notes & Protocols: Leveraging N-(3,5-Dichlorobenzyl)-2-fluoroaniline as a Kinase Inhibitor Scaffold

Abstract Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small mole...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule inhibitors that target the ATP-binding site of kinases has become a cornerstone of modern drug discovery.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-(3,5-Dichlorobenzyl)-2-fluoroaniline as a foundational scaffold for the design and evaluation of novel kinase inhibitors. We will delve into the theoretical underpinnings of its mechanism of action, provide detailed protocols for its characterization, and offer insights into data interpretation.

Introduction to the N-(3,5-Dichlorobenzyl)-2-fluoroaniline Scaffold

The selection of a core molecular scaffold is a pivotal step in kinase inhibitor design. A successful scaffold provides the essential structural motifs for anchoring within the highly conserved ATP-binding pocket while offering synthetically accessible vectors for modification to achieve potency and selectivity.[4][5][6]

The N-(3,5-Dichlorobenzyl)-2-fluoroaniline scaffold (hereafter referred to as "the scaffold") presents several advantageous features:

  • Hinge-Binding Motif: The aniline moiety is a well-established pharmacophore capable of forming crucial hydrogen bonds with the kinase hinge region, which is essential for stable binding.[7]

  • Hydrophobic Interactions: The dichlorobenzyl group can occupy hydrophobic pockets adjacent to the adenine-binding region, contributing to binding affinity. The chlorine atoms can also modulate electronic properties and metabolic stability.

  • Fluorine Substitution: The ortho-fluoro substituent on the aniline ring can influence the pKa of the amine, affecting its hydrogen bonding capacity and overall molecular conformation. It can also serve as a metabolic blocker or engage in favorable orthogonal interactions.[7]

  • Synthetic Tractability: The structure allows for straightforward chemical modifications at multiple positions, enabling the exploration of structure-activity relationships (SAR) to optimize for specific kinase targets.

This scaffold serves as a promising starting point for developing both potent and selective kinase inhibitors through a process known as scaffold hopping, where a known active core is modified to generate novel chemical entities.[4][5][6][8]

Postulated Mechanism of Action: Type I ATP-Competitive Inhibition

Based on its structural features, the scaffold is hypothesized to function as a Type I ATP-competitive inhibitor . This is the most common class of kinase inhibitors, which bind to the active conformation of the kinase and directly compete with endogenous ATP for the binding site.[1][9][10]

This mechanism involves several key interactions:

  • The aniline nitrogen and/or adjacent atoms form one or more hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues.[7][10][11]

  • The aromatic rings occupy the hydrophobic adenine-binding pocket.[9][10]

  • The dichlorobenzyl group extends into a nearby hydrophobic pocket, further stabilizing the inhibitor-kinase complex.

The following diagram illustrates this general mechanism.

G cluster_0 Kinase Active Site cluster_1 Inhibitor Scaffold ATP_pocket ATP Binding Pocket Hinge Hinge Region Hydrophobic_pocket Hydrophobic Pocket Scaffold N-(3,5-Dichlorobenzyl) -2-fluoroaniline Scaffold->ATP_pocket Occupies Aniline Aniline Moiety Scaffold->Aniline provides Dichlorobenzyl Dichlorobenzyl Group Scaffold->Dichlorobenzyl provides Aniline->Hinge H-Bonds Dichlorobenzyl->Hydrophobic_pocket Hydrophobic Interaction ATP ATP ATP->ATP_pocket Competes for G cluster_workflow Biochemical Assay Workflow A 1. Compound Plating (Serial Dilution in DMSO) B 2. Add Kinase Enzyme (Incubate 15 min) A->B C 3. Initiate Reaction (Add Substrate/ATP, Incubate 60 min) B->C D 4. Stop Reaction (Add ADP-Glo™ Reagent, Incubate 40 min) C->D E 5. Develop Signal (Add Kinase Detection Reagent, Incubate 30 min) D->E F 6. Measure Luminescence (Plate Reader) E->F G 7. Data Analysis (Calculate % Inhibition, Determine IC₅₀) F->G

Caption: Workflow for an In Vitro Biochemical Kinase Assay.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™ Assay)

This protocol measures the ability of a compound to bind to its target kinase within the complex environment of a living cell.

[12]Rationale: While biochemical assays measure enzyme inhibition, cellular assays confirm that the compound can permeate cell membranes and engage its target in a physiological context. T[13][14]he NanoBRET™ Target Engagement assay is a sensitive method that quantifies compound binding by measuring bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the same pocket.

[12][15]Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA for expressing the kinase of interest as a NanoLuc® fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer specific for the kinase or kinase family

  • NanoBRET™ Nano-Glo® Substrate

  • Test compound (solubilized in 100% DMSO)

  • White, 96-well cell culture-treated plates

Procedure:

  • Cell Transfection (Day 1):

    • Plate HEK293 cells in a 96-well plate at an appropriate density.

    • Prepare a transfection complex of the NanoLuc®-kinase fusion plasmid DNA and transfection reagent in Opti-MEM®.

    • Add the transfection complex to the cells and incubate for 24 hours.

  • Compound Treatment (Day 2):

    • Prepare a serial dilution of the test compound in Opti-MEM®.

    • Prepare a treatment solution containing the NanoBRET™ Tracer in Opti-MEM®.

    • Remove the media from the cells and add the compound dilutions followed by the tracer solution.

    • Incubate the plate for 2 hours in a CO₂ incubator.

  • Signal Detection (Day 2):

    • Prepare the Nano-Glo® Substrate detection reagent according to the manufacturer's instructions.

    • Add the detection reagent to each well.

    • Read the plate within 10 minutes on a BRET-capable plate reader, measuring both donor (NanoLuc®) and acceptor (Tracer) emission.

Data Analysis:

  • Calculate BRET Ratio:

  • Determine Cellular IC₅₀:

    • Normalize the BRET ratios.

    • Plot the normalized BRET ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the cellular IC₅₀ value.

Protocol 3: Kinase Selectivity Profiling

Rationale: Achieving selectivity is a major challenge in kinase inhibitor development due to the conserved nature of the ATP-binding site. P[16][17]rofiling an inhibitor against a broad panel of kinases is essential to understand its selectivity, identify potential off-target effects that could lead to toxicity, and uncover opportunities for polypharmacology. T[18][17]his is typically performed as a fee-for-service by specialized contract research organizations (CROs).

Procedure:

  • Select a Profiling Service: Choose a reputable CRO that offers a large, well-validated kinase panel (e.g., >400 kinases). S[18][19]ervices can utilize various assay formats, including radiometric (e.g., HotSpot™) or luminescence-based (e.g., ADP-Glo™) assays. 2[18]. Compound Submission: Provide the test compound at a specified concentration (typically 1 µM or 10 µM for single-point screening) in DMSO.

  • Data Reception: The CRO will perform the assays and provide a detailed report, usually including:

    • Percent inhibition data for each kinase in the panel at the tested concentration.

    • A visual representation of the data, often as a dendrogram (kinome map), highlighting the kinases most strongly inhibited.

Data Interpretation:

  • Selectivity Score (S-score): A quantitative measure of selectivity. For example, S(10) is the number of kinases with >90% inhibition at a given concentration. A lower S-score indicates higher selectivity.

  • Kinome Map: This visual tool helps to quickly identify the primary target(s) and any off-target interactions across the human kinome.

Data Presentation and Interpretation

Effective data presentation is crucial for making informed decisions in a drug discovery program.

Table 1: Hypothetical Profile of a Scaffold-Derived Inhibitor (Compound X)

Assay TypeTarget KinaseResult (IC₅₀)Notes
BiochemicalKinase A50 nMPotent direct inhibition of the target enzyme.
BiochemicalKinase B800 nMModerate off-target activity.
BiochemicalKinase C>10,000 nMNo significant activity.
Cellular (NanoBRET™)Kinase A250 nMGood cell permeability and target engagement. The shift from biochemical IC₅₀ is expected due to cellular ATP concentrations.

Table 2: Hypothetical Kinase Selectivity Profile for Compound X (at 1 µM)

Kinase FamilyTarget% Inhibition
Tyrosine Kinase Kinase A 98%
Tyrosine KinaseKinase B65%
Tyrosine KinaseSrc15%
Ser/Thr KinaseCDK25%
Ser/Thr KinaseROCK18%

Interpretation: The hypothetical data suggest that Compound X is a potent inhibitor of its primary target, Kinase A, with good cellular activity. The selectivity screen reveals moderate activity against the related Kinase B, but high selectivity against more distant kinases like Src and the Ser/Thr kinases tested. This profile suggests that the N-(3,5-Dichlorobenzyl)-2-fluoroaniline scaffold can be optimized to produce potent and reasonably selective inhibitors. Further medicinal chemistry efforts could focus on modifying the scaffold to reduce activity against Kinase B while maintaining or improving potency for Kinase A.

Conclusion and Future Directions

The N-(3,5-Dichlorobenzyl)-2-fluoroaniline scaffold represents a valuable starting point for the development of novel ATP-competitive kinase inhibitors. Its structural features are well-suited for interaction with the conserved kinase active site, and its synthetic accessibility allows for rapid exploration of structure-activity relationships. By employing a systematic approach of biochemical and cellular assays coupled with comprehensive selectivity profiling, researchers can effectively characterize and optimize derivatives of this scaffold. Future work should focus on generating a library of analogs to probe different regions of the ATP pocket, aiming to enhance both potency and selectivity for specific kinase targets implicated in disease.

References

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. Available at: [Link]

  • What are Protein kinases inhibitors and how do they work? - Patsnap Synapse. Available at: [Link]

  • Cell-based test for kinase inhibitors - INiTS. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. Available at: [Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - MDPI. Available at: [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Available at: [Link]

  • ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. Available at: [Link]

  • A deep learning based scaffold hopping strategy for the design of kinase inhibitors - Cambridge University Press & Assessment. Available at: [Link]

  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches - PubMed. Available at: [Link]

  • A Deep Learning Based Scaffold Hopping Strategy for the Design of Kinase Inhibitors | ChemRxiv. Available at: [Link]

  • Cell-based Kinase Assays - Profacgen. Available at: [Link]

  • Deep learning-driven scaffold hopping in the discovery of Akt kinase inhibitors - Chemical Communications (RSC Publishing). Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Available at: [Link]

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Available at: [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC. Available at: [Link]

  • ATP-competitive inhibitors of PI3K enzymes demonstrate an isoform selective dual action by controlling membrane binding | Biochemical Journal | Portland Press. Available at: [Link]

  • Kinase Drug Discovery Services - Reaction Biology. Available at: [Link]

  • Kinase Screening and Profiling : Methods and Protocols - National Institutes of Health. Available at: [Link]

  • Kinase Assays with Myra - Bio Molecular Systems. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. Available at: [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - Reaction Biology. Available at: [Link]

  • Kinase Activity Assay | Creative Diagnostics. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - ResearchGate. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - MDPI. Available at: [Link]

  • Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold. Available at: [Link]

  • Pharmacophore approaches in protein kinase inhibitors design - Baishideng Publishing Group. Available at: [Link]

  • Optimization of a novel kinase inhibitor scaffold for the dual inhibition of JAK2 and FAK kinases - PubMed. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021) - DIGIBUG Principal. Available at: [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC. Available at: [Link]

  • Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases - PMC. Available at: [Link]

  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction - MDPI. Available at: [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design - BIOCEV. Available at: [Link]

  • Pharmacophore Synergism in Diverse Scaffold Clinches in Aurora Kinase B - Semantic Scholar. Available at: [Link]

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Method

Procedure for Scale-Up Synthesis of Fluorinated N-Benzylanilines: A Technical Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Fluorinated N-benzylanilines are a privileged scaffold in modern medicinal chemistry and materials science. The strategic incor...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated N-benzylanilines are a privileged scaffold in modern medicinal chemistry and materials science. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making these compounds highly valuable as pharmaceutical intermediates and functional materials.[1] This guide provides a detailed, field-proven protocol for the scale-up synthesis of fluorinated N-benzylanilines, focusing on the reductive amination pathway. It explains the causality behind experimental choices, outlines critical safety procedures, and details robust analytical methods for process control and quality assurance, designed for researchers and drug development professionals transitioning from bench-scale to kilogram-scale production.

Introduction: The Strategic Value of Fluorinated N-Benzylanilines

The carbon-fluorine bond is the strongest single bond to carbon, and its introduction into organic molecules can impart unique and desirable properties.[2] In drug discovery, fluorination is a key strategy to optimize lead compounds, often leading to improved pharmacokinetic profiles.[1][3] N-benzylanilines serve as the core structure for numerous biologically active agents. The combination of these two features in fluorinated N-benzylanilines creates a class of high-value intermediates for the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers.[1]

Successfully scaling the synthesis of these compounds requires a shift from laboratory-scale convenience to a process optimized for safety, efficiency, cost-effectiveness, and reproducibility. This document addresses the key challenges and provides a robust framework for achieving this transition.

Strategic Overview of Synthetic Routes

The synthesis of N-benzylanilines on a large scale typically relies on one of two primary strategies for forming the critical C-N bond: Palladium-catalyzed Buchwald-Hartwig amination or reductive amination.[4][5]

  • Buchwald-Hartwig Amination: This powerful cross-coupling reaction joins an aryl halide with an amine.[4] While highly versatile, its scale-up can present challenges related to the cost of palladium catalysts and specialized ligands, the need for stringent anaerobic conditions, and the removal of residual palladium from the final product to meet regulatory standards (typically <10 ppm for APIs).[6]

  • Reductive Amination: This classic transformation involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the target amine.[5] This method is often preferred for industrial-scale synthesis due to its use of cheaper reagents, milder reaction conditions, and simpler work-up procedures.[7][8]

For introducing the fluorine moiety, the most reliable and common industrial approach is to use commercially available fluorinated starting materials (e.g., a fluoroaniline or a fluorobenzaldehyde) rather than performing a direct fluorination on the N-benzylaniline scaffold, which often requires hazardous and corrosive reagents like elemental fluorine or HF-based complexes.[2][9][10]

This guide will focus on a scalable reductive amination pathway using a fluorinated building block.

G cluster_0 Synthetic Strategies for Fluorinated N-Benzylanilines cluster_1 Route A: Reductive Amination cluster_2 Route B: Buchwald-Hartwig Amination Start Fluorinated & Non-Fluorinated Starting Materials RA_SM Fluorinated Benzaldehyde + Aniline OR Benzaldehyde + Fluorinated Aniline Start->RA_SM BH_SM Fluorinated Aryl Halide + Benzylamine OR Aryl Halide + Fluorinated Benzylamine Start->BH_SM RA_Reaction Condensation to Imine RA_SM->RA_Reaction RA_Reduction In-situ Reduction (e.g., NaBH4, H2/Catalyst) RA_Reaction->RA_Reduction Product Fluorinated N-Benzylaniline RA_Reduction->Product Preferred for Scale-Up BH_Reaction Pd-Catalyzed C-N Coupling BH_SM->BH_Reaction BH_Reaction->Product High Versatility

Caption: Primary synthetic routes to fluorinated N-benzylanilines.

Detailed Protocol: Kilogram-Scale Synthesis of N-(4-Fluorobenzyl)aniline via Reductive Amination

This protocol details the synthesis of a representative compound, N-(4-fluorobenzyl)aniline, from 4-fluorobenzaldehyde and aniline on a 1 kg scale. The principles are broadly applicable to other substituted analogs.

3.1. Materials and Equipment

  • Reactors: 20 L glass-lined or stainless steel reactor with overhead stirring, temperature control (heating/cooling jacket), a reflux condenser, and ports for nitrogen inlet and liquid addition.

  • Reagents:

    • 4-Fluorobenzaldehyde (1.00 kg, 8.06 mol, 1.0 equiv)

    • Aniline (0.78 kg, 8.38 mol, 1.04 equiv)

    • Sodium Borohydride (NaBH₄) (0.16 kg, 4.23 mol, 0.53 equiv)

    • Methanol (MeOH), technical grade (8 L)

    • Toluene, technical grade (5 L)

    • Hydrochloric Acid (HCl), 2M aqueous solution (~4 L)

    • Sodium Hydroxide (NaOH), 50% w/w aqueous solution (~1 L)

    • Saturated Sodium Chloride (Brine) solution (2 L)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Personal Protective Equipment (PPE): Safety glasses with side shields, face shield, flame-resistant lab coat, neoprene or nitrile gloves.[11]

3.2. Step-by-Step Procedure

  • Reactor Setup and Inerting:

    • Ensure the reactor is clean, dry, and passivated.

    • Assemble the reactor with the overhead stirrer, condenser, and nitrogen line.

    • Purge the reactor with dry nitrogen for at least 30 minutes to create an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Imine Formation:

    • To the inerted reactor, charge Methanol (5 L), 4-Fluorobenzaldehyde (1.00 kg), and Aniline (0.78 kg).

    • Begin stirring at a moderate speed (e.g., 150-200 RPM) to ensure good mixing.

    • Heat the mixture to 40-45 °C and hold for 2 hours to facilitate the formation of the N-(4-fluorobenzylidene)aniline (Schiff base) intermediate.[12] An exothermic reaction may be observed initially.

    • In-Process Control (IPC-1): Take a small aliquot of the reaction mixture, dilute it, and analyze by TLC or HPLC to confirm the consumption of the limiting reagent (4-fluorobenzaldehyde).

  • Reduction of the Imine:

    • Cool the reaction mixture to 0-5 °C using the reactor's cooling jacket. Causality: This is critical to control the exotherm from the sodium borohydride addition and to prevent side reactions.

    • In a separate vessel, carefully prepare a solution of Sodium Borohydride (0.16 kg) in Methanol (3 L). Caution: NaBH₄ reacts with methanol to generate hydrogen gas; prepare this solution just before use in a well-ventilated area.

    • Slowly add the NaBH₄ solution to the reactor over a period of 1.5-2 hours, maintaining the internal temperature below 10 °C. The rate of addition should be controlled to manage gas evolution (H₂) and the exotherm.

    • After the addition is complete, allow the reaction to stir at 5-10 °C for an additional hour.

    • Let the mixture slowly warm to room temperature (20-25 °C) and stir for another 3-4 hours.

    • IPC-2: Monitor the reaction by TLC or HPLC to confirm the disappearance of the imine intermediate.

  • Work-up and Quenching:

    • Cool the reactor back to 0-5 °C.

    • Slowly and carefully quench the reaction by adding 2M HCl (~4 L) until the pH of the aqueous phase is ~1-2. Caution: Vigorous hydrogen evolution will occur. This step neutralizes excess NaBH₄ and hydrolyzes borate esters.

    • Stir the biphasic mixture for 30 minutes.

    • Stop stirring and allow the layers to separate. Remove the lower aqueous layer.

  • Extraction and Neutralization:

    • Add Toluene (5 L) to the reactor containing the organic layer.

    • Add water (2 L) and then slowly add 50% NaOH solution until the pH of the aqueous layer is ~9-10. This deprotonates the amine hydrochloride salt, making the product soluble in the organic phase.

    • Stir for 30 minutes, then allow the layers to separate.

    • Drain the lower aqueous layer.

    • Wash the organic layer with brine (2 L) to remove residual water and inorganic salts.

  • Isolation and Purification:

    • Transfer the organic layer to a suitable vessel and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure (vacuum distillation) to remove the toluene and methanol, yielding the crude N-(4-fluorobenzyl)aniline as an oil or low-melting solid.

    • Purification: For high purity, the crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or heptane). Recrystallization is often preferred at scale for its efficiency in removing impurities.[13]

3.3. Critical Process Parameters

ParameterRecommended RangeRationale & Justification
Aniline Stoichiometry 1.02 - 1.05 equivalentsA slight excess of the amine drives the imine formation to completion.
Imine Formation Temp. 40 - 50 °CProvides a sufficient rate of condensation without significant side product formation.
Reduction Temp. 0 - 10 °CCrucial for controlling the exothermic reaction with NaBH₄ and minimizing side reactions.[8]
NaBH₄ Addition Time 1.5 - 2.5 hoursEnsures safe control of hydrogen gas evolution and temperature.
Quench pH 1 - 2Ensures complete neutralization of excess hydride and hydrolysis of borate complexes.
Extraction pH 9 - 11Ensures the free amine is partitioned into the organic layer for efficient extraction.

Safety and Hazard Management

Handling chemicals on a large scale requires stringent safety protocols. A thorough risk assessment must be conducted before commencing any work.[14]

  • Chemical Hazards:

    • Aniline: Toxic upon inhalation, ingestion, and skin contact. It is a suspected carcinogen.

    • Sodium Borohydride (NaBH₄): Corrosive. Reacts with water, acids, and alcohols to produce flammable hydrogen gas. The dust can be irritating.

    • Methanol/Toluene: Flammable liquids and vapors. Toxic.

    • Hydrogen Gas (H₂): Extremely flammable. Generated during the reduction and quenching steps.

  • Engineering Controls:

    • All operations must be performed in a well-ventilated area, preferably within a walk-in fume hood or a reactor bay with dedicated exhaust ventilation.[11][15]

    • Use intrinsically safe (explosion-proof) electrical equipment.

    • Ensure the reactor is properly grounded to prevent static discharge.

  • Personal Protective Equipment (PPE):

    • Wear appropriate PPE at all times, including a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty gloves (e.g., neoprene or butyl rubber).[11][14]

  • Emergency Procedures:

    • Ensure safety showers and eyewash stations are readily accessible.[11]

    • Have appropriate fire extinguishers (Class B for flammable liquids, Class D for reactive metals if applicable) and spill kits (absorbents for solvents, neutralizers for acids/bases) available.

Analytical and Quality Control Workflow

Robust analytical controls are essential to ensure the consistency, purity, and quality of the final product.

G cluster_0 Quality Control Workflow SM_QC Starting Material QC (Aniline, Aldehyde) - Purity (GC/HPLC) - Identity (FTIR) IPC1 In-Process Control 1 (Imine Formation) - TLC/HPLC for aldehyde  consumption SM_QC->IPC1 Release for Use IPC2 In-Process Control 2 (Reduction) - TLC/HPLC for imine  disappearance IPC1->IPC2 Proceed to Reduction Crude_QC Crude Product Analysis - Purity Assay (HPLC/GC) IPC2->Crude_QC Proceed to Work-up Final_QC Final Product Release - Identity (¹H, ¹³C, ¹⁹F NMR, MS) - Purity (>99%, HPLC/GC) - Residual Solvents (GC-HS) - Appearance, Color Crude_QC->Final_QC Proceed to Purification

Caption: Logical flow of the analytical and quality control process.

  • Starting Material Control: Verify the identity and purity of all raw materials before use using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • In-Process Controls (IPCs): As described in the protocol, IPCs are crucial for monitoring reaction progress. This allows for real-time decision-making, ensuring reactions go to completion and preventing the formation of impurities.

  • Final Product Characterization:

    • Identity: Confirm the structure of the final product using Nuclear Magnetic Resonance (¹H, ¹³C, and especially ¹⁹F NMR) and Mass Spectrometry (MS).

    • Purity: Quantify the purity using a validated HPLC or GC method. The target is typically >99.5% for pharmaceutical intermediates.

    • Residual Solvents: Analyze for residual solvents using Gas Chromatography with Headspace sampling (GC-HS) to ensure they are below ICH (International Council for Harmonisation) limits.

    • Total Organic Fluorine (TOF): For rigorous environmental and safety assessments, advanced techniques like Combustion Ion Chromatography (CIC) can be used to measure the total organic fluorine content, ensuring no unexpected fluorinated byproducts are present.[16][17]

Conclusion

The scale-up synthesis of fluorinated N-benzylanilines is a critical process for the pharmaceutical and chemical industries. By selecting a robust and scalable method like reductive amination and implementing rigorous process controls, safety protocols, and analytical oversight, researchers and drug development professionals can efficiently and safely produce these valuable intermediates at the kilogram scale and beyond. This guide provides a solid foundation for developing a site-specific, optimized, and validated manufacturing process.

References

  • benzylanilines via the amination of toluene over a cobalt-based catalyst. (2024). Inorganic Chemistry Frontiers.
  • Yurdakul, S. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. DergiPark.
  • A Comparative Guide to the Safety and Handling of Modern Fluorin
  • Application Notes and Protocols: N-Benzylideneaniline Deriv
  • Synthesis of N-benzylaniline. (n.d.). PrepChem.com.
  • CN102040527A - Preparation method of N,N-benzyl diphenylamine. (n.d.).
  • Comprehensive Guide on Cyanuric Fluoride: Usage, Hazards, and Safety Measures. (2025). Benchchem.
  • Fluorination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Gemoets, H. P. L., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
  • Scale-Up Guide: Buchwald-Hartwig Amin
  • Fluorine. (n.d.). ipo.
  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025).
  • Steiner, H., & Meier, H. (2004). Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale.
  • Flow reductive amination to afford N-benzylaniline 16. Reagents and.... (n.d.).
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • Evaluation of the reaction generality for the reductive amination of.... (n.d.).
  • US4145364A - Preparation of fluorinated anilines. (n.d.).
  • 7. ANALYTICAL METHODS. (n.d.).
  • US7154006B2 - Preparation of fluorinated anilines. (n.d.).
  • Mbe, T. C., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). PMC.
  • Worthington, R. J., et al. (2020). A practical catalytic reductive amination of carboxylic acids. RSC Publishing.
  • Buchwald–Hartwig amin
  • Fluoroaniline Series. (n.d.). Sparrow Chemical.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). University of South Carolina.
  • Laboratory and commercial preparations of aniline other than reduction of nitroarenes. (2020). Chemistry Stack Exchange.
  • Steiner, H., & Meier, H. (2004).
  • Recent Developments in Methods of Analysis for Fluoride Determination. (2025).
  • Beer, S., et al. (n.d.).
  • Miyake, Y., et al. (2012). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS).
  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018). Merck & Co..
  • Mlostoń, G., et al. (n.d.). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. PMC.
  • Smith, A. M., et al. (2010).
  • Musacchio, A. J., et al. (2020).
  • Ipso Substitution & Aniline Diazotiz
  • Sewgobind, N. V., et al. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journals.
  • Optimized Total Organic Fluorine Methods Using Strata™ PFAS SPE Cartridges. (n.d.). Phenomenex.
  • Barrera-Zarazúa, P. F., et al. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences.
  • Ikawa, T., et al. (2018).
  • Are “forever chemicals” no longer forever? This breakthrough could change everything. (2026). Futura-Sciences.
  • Development of a Total Organic Fluorine Method for the Analysis of Process Wastewater Streams and Air from Fayetteville Works. (2021). Chemours.
  • Leech, M. C., et al. (n.d.).
  • Purification of Organic Compounds: from Crude Product to Purity. (2023). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.

Sources

Application

Application Notes and Protocols for N-(3,5-Dichlorobenzyl)-2-fluoroaniline Solutions: Ensuring Stability and Integrity

Introduction N-(3,5-Dichlorobenzyl)-2-fluoroaniline is a substituted aniline derivative of interest to researchers in drug discovery and development. The integrity and stability of solutions containing this compound are...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(3,5-Dichlorobenzyl)-2-fluoroaniline is a substituted aniline derivative of interest to researchers in drug discovery and development. The integrity and stability of solutions containing this compound are paramount for generating reproducible and reliable experimental data. This document provides a comprehensive guide to the best practices for the storage and handling of N-(3,5-Dichlorobenzyl)-2-fluoroaniline solutions, underpinned by an understanding of the chemical properties of halogenated anilines. The protocols outlined herein are designed to be self-validating, enabling researchers to establish optimal conditions for their specific experimental needs.

The chemical structure of N-(3,5-Dichlorobenzyl)-2-fluoroaniline, featuring both chloro and fluoro substitutions, suggests a susceptibility to certain degradation pathways, including oxidation and photodecomposition. Therefore, careful consideration of solvent choice, storage temperature, and exposure to light and air is critical.

Physicochemical Properties and Solvent Selection

A thorough understanding of the physicochemical properties of N-(3,5-Dichlorobenzyl)-2-fluoroaniline is the foundation for its proper handling. While specific data for this compound is not extensively published, inferences can be drawn from related dichloroaniline and fluoroaniline compounds.

Solubility: Halogenated anilines generally exhibit solubility in organic solvents and are sparingly soluble in water.

  • Recommended Solvents: For creating stock solutions, high-purity, anhydrous-grade solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, and acetonitrile are recommended.

  • Aqueous Solutions: For biological assays, it is common to dilute concentrated stock solutions into aqueous buffers. It is crucial to assess the solubility and stability of the compound in the final aqueous medium, as precipitation can occur. The use of surfactants or co-solvents may be necessary to maintain solubility in aqueous buffers.

Causality Behind Solvent Choice: The choice of solvent is critical as it can influence the stability of the compound. Protic solvents could potentially participate in degradation reactions, while residual water in solvents can lead to hydrolysis over time. Using high-purity, anhydrous solvents minimizes these risks.

Preparation of Stock and Working Solutions: A Step-by-Step Protocol

The following protocol outlines the best practices for preparing solutions of N-(3,5-Dichlorobenzyl)-2-fluoroaniline.

Materials:

  • N-(3,5-Dichlorobenzyl)-2-fluoroaniline (solid)

  • High-purity, anhydrous solvent (e.g., DMSO)

  • Sterile, amber glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Inert gas (e.g., argon or nitrogen)

Protocol:

  • Equilibration: Allow the vial containing solid N-(3,5-Dichlorobenzyl)-2-fluoroaniline to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance in a well-ventilated area or a chemical fume hood.[1]

  • Dissolution: Add the appropriate volume of the chosen solvent to the solid to achieve the desired stock concentration.

  • Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath may be used to aid dissolution, but it is essential to monitor for any signs of degradation.

  • Inert Atmosphere: To minimize the risk of oxidation, it is recommended to overlay the solution with an inert gas like argon or nitrogen before final capping.[2]

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and initials of the preparer.[2]

  • Storage: Store the stock solution under the recommended conditions as outlined in the following section.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity of N-(3,5-Dichlorobenzyl)-2-fluoroaniline solutions. The following conditions are recommended based on general principles for storing chemical reagents.[3][4]

ParameterRecommended ConditionRationale
Temperature -20°C or -80°C for long-term storage. 2-8°C for short-term storage.Reduces the rate of chemical degradation and solvent evaporation.[3]
Light Store in amber vials or protect from light by wrapping in aluminum foil.Anilines and halogenated aromatic compounds can be susceptible to photodegradation.[4][5]
Atmosphere Store under an inert atmosphere (argon or nitrogen).Minimizes oxidation of the aniline moiety.
Container Use glass vials with chemically resistant caps (e.g., PTFE-lined).Prevents leaching of contaminants from plastic containers and ensures a tight seal.[6]

Logical Flow for Storage Decision:

A Start: Need to Store Solution B What is the intended storage duration? A->B C Short-Term (< 2 weeks) B->C D Long-Term (> 2 weeks) B->D E Store at 2-8°C C->E F Store at -20°C or -80°C D->F G Is the compound light-sensitive? E->G F->G H Yes G->H I No (or unknown) G->I J Store in amber vial or protect from light H->J I->J Assume sensitivity as a precaution K Is the compound susceptible to oxidation? J->K L Yes (Aniline Moiety) K->L M Store under inert atmosphere (Ar/N2) L->M N Final Storage Protocol M->N cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (e.g., 0.1 M HCl) G HPLC-UV/DAD or LC-MS Analysis A->G Analyze at time points B Base Hydrolysis (e.g., 0.1 M NaOH) B->G Analyze at time points C Oxidative Stress (e.g., 3% H2O2) C->G Analyze at time points D Thermal Stress (e.g., 60°C) D->G Analyze at time points E Photolytic Stress (e.g., UV light) E->G Analyze at time points H Compare stressed samples to control (T=0) G->H I Identify and quantify parent peak and any new peaks (degradants) H->I F Prepare Solution of N-(3,5-Dichlorobenzyl)-2-fluoroaniline F->A Expose aliquots F->B Expose aliquots F->C Expose aliquots F->D Expose aliquots F->E Expose aliquots

Caption: Workflow for a forced degradation study.

Detailed Protocol:

  • Prepare a solution of N-(3,5-Dichlorobenzyl)-2-fluoroaniline at a known concentration.

  • Aliquot the solution into several vials. Keep one vial as a control at -80°C.

  • Expose the aliquots to various stress conditions:

    • Acidic: Add HCl to a final concentration of 0.1 M.

    • Basic: Add NaOH to a final concentration of 0.1 M.

    • Oxidative: Add H₂O₂ to a final concentration of 3%.

    • Thermal: Incubate at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose to UV light (as per ICH Q1B guidelines).

  • Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) using a suitable analytical method such as High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or Liquid Chromatography-Mass Spectrometry (LC-MS). [7]5. Evaluate the data:

    • Monitor for a decrease in the peak area of the parent compound.

    • Look for the appearance of new peaks, which indicate degradation products.

    • The goal is to achieve 5-20% degradation to ensure that the stability-indicating method is effective. Data Interpretation: The results of the forced degradation study will provide valuable insights into the degradation pathways of N-(3,5-Dichlorobenzyl)-2-fluoroaniline and will help in developing a stability-indicating analytical method that can separate the parent compound from its potential degradation products.

Conclusion

The stability and integrity of N-(3,5-Dichlorobenzyl)-2-fluoroaniline solutions are critical for the success of research and development activities. By adhering to the protocols for solution preparation, storage, and stability assessment outlined in this application note, researchers can ensure the quality and reliability of their experimental data. The principles of using high-purity solvents, storing solutions at low temperatures, protecting them from light, and utilizing an inert atmosphere are fundamental to preserving the integrity of this and other similar halogenated aniline compounds. A proactive approach to stability testing will ultimately lead to more robust and reproducible scientific outcomes.

References

  • Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. (2002). FEMS Microbiology Letters. [Link]

  • Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2. (2011). PubMed. [Link]

  • Best Practices for Safe Chemical Storage in Laboratories. (2024). Innova Design Group. [Link]

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019). PMC. [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications. [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023). National Laboratory Sales. [Link]

  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025). Lab Manager. [Link]

  • Chemical Storage. University of Wisconsin–Madison Environment, Health & Safety. [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (2024). Environmental Science & Technology. [Link]

  • 3,5-Dichloroaniline. PubChem. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. (2007). PubMed. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). CORE. [Link]

  • The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. PMC. [Link]

  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018). Journal of Drug Delivery and Therapeutics. [Link]

  • 3,5-Difluoroaniline at Best Prices - High Purity Industrial Chemical. ExportersIndia.com. [Link]

  • 3,5-Dichloro-4-fluoroaniline. PubChem. [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC. [Link]

  • 3,5-Difluoroaniline. PubChem. [Link]

  • 3,5-Dichloroaniline. Wikipedia. [Link]

  • ANALYTICAL METHODS. ATSDR. [Link]

  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Dialkylation in N-Benzylaniline Synthesis

Welcome to the technical support center for the synthesis of N-benzylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this important synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-benzylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this important synthesis and troubleshoot common challenges. Here, we delve into the nuances of controlling selectivity and minimizing the formation of the common N,N-dibenzylaniline byproduct.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to N-benzylaniline?

There are two main approaches for synthesizing N-benzylaniline:

  • Direct N-Alkylation: This is a classical SN2 substitution reaction where aniline reacts directly with a benzylating agent like benzyl chloride or benzyl bromide.[1] A base is typically required to neutralize the acid byproduct.[1]

  • Reductive Amination: This versatile method involves the condensation of aniline with benzaldehyde to form an imine intermediate (N-benzylideneaniline).[1][2][3] This intermediate is then reduced in situ to the desired N-benzylaniline.[1][2][3] This is often a one-pot reaction and is widely used due to its efficiency.[1][3]

Q2: Why is dialkylation a common side reaction in N-benzylaniline synthesis?

Dialkylation, the formation of N,N-dibenzylaniline, is a frequent issue, particularly in direct alkylation methods.[4] The N-benzylaniline product is itself a nucleophile and can react with the benzylating agent in a subsequent alkylation step.[4] In fact, the mono-alkylated product can sometimes be a better nucleophile than the starting aniline, leading to a "runaway" reaction where dialkylation is favored.[4]

Q3: What is the mechanism of dialkylation?

In direct alkylation, the lone pair of electrons on the nitrogen of aniline attacks the electrophilic carbon of the benzyl halide, forming a new C-N bond and an ammonium salt intermediate. A base then deprotonates the nitrogen to yield N-benzylaniline. However, this N-benzylaniline can then act as a nucleophile and react with another molecule of the benzyl halide through the same SN2 mechanism to form the N,N-dibenzylammonium salt, which is then deprotonated to give N,N-dibenzylaniline.

Q4: How can I minimize the formation of the N,N-dibenzylaniline byproduct?

Several strategies can be employed to suppress dialkylation:

  • Stoichiometry Control: Using an excess of the amine (aniline) relative to the alkylating agent (benzyl halide) can favor mono-alkylation by increasing the probability of the alkylating agent reacting with the more abundant primary amine.

  • Reductive Amination: This is generally the more selective method for producing secondary amines.[5][6] The formation of the imine intermediate is a key step that helps to control the reaction, and the subsequent reduction is typically highly selective for the imine.[2][7]

  • Choice of Reducing Agent: In reductive amination, using a mild and selective reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) is crucial.[2][8] STAB is particularly effective as it shows selectivity for imines over aldehydes.[2]

  • pH Control: In some N-alkylation reactions, maintaining a specific pH can influence the selectivity towards mono-alkylation.[9]

  • Catalytic Methods: Modern approaches using transition metal catalysts for N-alkylation with benzyl alcohol (a "borrowing hydrogen" or "hydrogen autotransfer" strategy) can offer high selectivity for mono-alkylation.[10][11][12]

Q5: What analytical techniques can be used to detect and quantify dialkylation?
  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction and visually identify the presence of starting materials, the desired product, and the dialkylated byproduct.

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are excellent for separating and quantifying the components of the reaction mixture, providing accurate data on the relative amounts of N-benzylaniline and N,N-dibenzylaniline.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify the different species in the product mixture by integrating the characteristic signals for each compound.[13][14]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
High levels of N,N-dibenzylaniline detected - Reaction stoichiometry favors dialkylation (excess benzyl halide).- The N-benzylaniline product is more reactive than aniline under the reaction conditions.- Inappropriate reaction method (e.g., direct alkylation under harsh conditions).- Use a molar excess of aniline (e.g., 2-3 equivalents) relative to the benzyl halide.- Switch to the reductive amination method, which offers better control over mono-alkylation.[5][6]- Explore catalytic N-alkylation with benzyl alcohol for higher selectivity.[10][11]
Low conversion of aniline - Insufficient reaction time or temperature.- Ineffective catalyst or base.- Poor quality of reagents.- Monitor the reaction by TLC or GC to determine the optimal reaction time.- Ensure the base is sufficiently strong and used in the correct stoichiometry.- Use freshly distilled aniline and benzaldehyde/benzyl halide.
Reaction mixture shows multiple unidentified spots on TLC - Decomposition of starting materials or products.- Presence of impurities in the starting materials.- Use purified reagents.- Consider running the reaction at a lower temperature.- Perform a thorough work-up and purification of the crude product.
Formation of an imine intermediate that is difficult to reduce (in reductive amination) - The chosen reducing agent is not potent enough.- Steric hindrance around the imine double bond.- Switch to a more powerful but still selective reducing agent, such as sodium triacetoxyborohydride (STAB).- Consider adding a Lewis acid catalyst, like Ti(i-PrO)₄, to activate the imine towards reduction.[5]

Reaction Mechanism and Troubleshooting Workflow

The following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting common issues in N-benzylaniline synthesis.

Reaction Pathways in N-Benzylaniline Synthesis cluster_direct Direct Alkylation cluster_reductive Reductive Amination Aniline Aniline (Primary Amine) N_Benzylaniline N-Benzylaniline (Desired Product) Aniline->N_Benzylaniline + Benzyl Halide (Mono-alkylation) Imine N-Benzylideneaniline (Imine Intermediate) Aniline->Imine + Benzaldehyde (-H2O) BenzylHalide Benzyl Halide (R-X) Dialkylation N,N-Dibenzylaniline (Side Product) N_Benzylaniline->Dialkylation + Benzyl Halide (Di-alkylation) Benzaldehyde Benzaldehyde Imine->N_Benzylaniline + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH4) Troubleshooting Workflow Start Problem Detected: High Dialkylation CheckMethod Is the reaction Direct Alkylation? Start->CheckMethod YesDirect YES CheckMethod->YesDirect Yes NoDirect NO (Reductive Amination) CheckMethod->NoDirect No ModifyStoichiometry Action: Use excess aniline (2-3 eq.) YesDirect->ModifyStoichiometry SwitchMethod Action: Switch to Reductive Amination YesDirect->SwitchMethod CheckReducingAgent Check Reducing Agent and Conditions NoDirect->CheckReducingAgent Result Monitor by TLC/GC. Problem Solved? ModifyStoichiometry->Result SwitchMethod->Result OptimizeRA Action: Use milder reducing agent (e.g., NaBH(OAc)3). Control temperature. CheckReducingAgent->OptimizeRA OptimizeRA->Result

Sources

Optimization

Technical Support Center: Catalytic Synthesis of N-(3,5-Dichlorobenzyl)-2-fluoroaniline

Executive Summary & Reaction Context User Query Analysis: While the inquiry mentions the "reduction of N-(3,5-Dichlorobenzyl)-2-fluoroaniline," chemical logic dictates the objective is the synthesis of this secondary ami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Context

User Query Analysis: While the inquiry mentions the "reduction of N-(3,5-Dichlorobenzyl)-2-fluoroaniline," chemical logic dictates the objective is the synthesis of this secondary amine via the reductive amination of 3,5-dichlorobenzaldehyde and 2-fluoroaniline .

The Core Challenge: The presence of the 3,5-dichloro motif on the benzyl ring presents a critical chemoselectivity challenge. Standard hydrogenation catalysts (e.g., Palladium on Carbon) are highly active for hydrodechlorination (hydrogenolysis of the C-Cl bond), which leads to the formation of des-chloro impurities (monochloro or benzyl analogs).

This guide provides a troubleshooting framework to select the optimal catalyst system that reduces the imine intermediate (


) while preserving the aryl-chloride bonds (

).

Troubleshooting Guide & FAQs

Q1: I am using 10% Pd/C, but I see significant formation of "des-chloro" impurities (M-34 mass shift). Why is this happening?

A: This is the most common failure mode in halo-aromatic hydrogenation.

  • The Mechanism: Palladium (Pd) is an excellent catalyst for oxidative addition into Aryl-Halide bonds. In the presence of

    
    , Pd facilitates the cleavage of the C-Cl bond, replacing the chlorine with hydrogen (Hydrogenolysis).
    
  • The Solution: Switch to Platinum on Carbon (Pt/C) or Sulfided Platinum (Pt(S)/C) .

    • Why: Platinum is significantly less active toward oxidative addition into C-Cl bonds compared to Palladium, yet it remains active enough to reduce the C=N imine bond.

Q2: I switched to Pt/C, but I still observe 2-5% dechlorination. How can I eliminate this trace impurity?

A: You need to poison the catalyst selectively.

  • Recommendation: Use Sulfided Platinum on Carbon (Pt(S)/C) (e.g., 5% Pt(S)/C).

  • Technical Insight: Sulfur acts as a selective poison (modifier) on the metal surface. It occupies the highly active "kink" sites responsible for C-Cl bond activation but leaves the planar terrace sites available for C=N hydrogenation.

  • Operational Check: Ensure your reaction temperature does not exceed 40-50°C. Higher temperatures increase the activation energy available for the unwanted dehalogenation pathway.

Q3: The reaction stalls at the imine intermediate. Should I increase pressure?

A: Avoid increasing pressure/temperature first, as this risks dehalogenation.

  • Root Cause: Imine reduction is often acid-catalyzed. The condensation of the aldehyde and aniline releases water, which can inhibit the reaction or push the equilibrium back.

  • The Fix: Add a mild Bronsted acid promoter.

    • Protocol: Add 0.5 - 1.0 equivalents of Acetic Acid (AcOH) . This protonates the imine nitrogen, activating it toward hydride attack without being strong enough to corrode the equipment or degrade the amine.

Q4: Can I use Raney Nickel instead of Precious Metals?

A: Yes, but with caveats.

  • Risk: Fresh Raney Nickel usually contains adsorbed hydrogen and is very active. It can perform dehalogenation if not carefully monitored.

  • Mitigation: If using Ra-Ni, use "aged" or deactivated Ra-Ni, or add a small amount of inhibitor (e.g., thiophene) to suppress hydrogenolysis activity. However, for high-value pharmaceutical intermediates, Sulfided Pt/C offers higher batch-to-batch reproducibility.

Visualizing the Chemoselectivity Challenge

The following diagram illustrates the competing pathways. The goal is to maximize Path A (Green) while blocking Path B (Red).

ReactionPathways Figure 1: Competing reaction pathways in the hydrogenation of halogenated imines. Start Substrates: 3,5-Dichlorobenzaldehyde + 2-Fluoroaniline Imine Intermediate: N-(3,5-Dichlorobenzylidene)- 2-fluoroaniline (Imine) Start->Imine Condensation (-H2O) Product Target Product: N-(3,5-Dichlorobenzyl)- 2-fluoroaniline Imine->Product Path A: Selective Reduction (Pt/C or Pt(S)/C) Impurity Impurity: N-(3-Chlorobenzyl)- 2-fluoroaniline (Des-chloro) Imine->Impurity Path B: Hydrodehalogenation (Pd/C, High T/P) Product->Impurity Over-reduction

Optimized Experimental Protocol

Objective: Synthesis of N-(3,5-Dichlorobenzyl)-2-fluoroaniline with <0.1% Dechlorination.

Materials:
  • Substrate A: 3,5-Dichlorobenzaldehyde (1.0 equiv)

  • Substrate B: 2-Fluoroaniline (1.05 equiv)

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon), 2 wt% loading relative to substrate.

  • Solvent: Methanol or Ethanol (Anhydrous preferred).

  • Additive: Acetic Acid (1.0 equiv).[1]

Step-by-Step Workflow:
  • Imine Formation (Pre-formation):

    • Charge 3,5-Dichlorobenzaldehyde and 2-Fluoroaniline into the reactor with Methanol (5-10 volumes).

    • Stir at 25°C for 1-2 hours. Note: Pre-forming the imine ensures the aldehyde is consumed before hydrogenation starts, reducing alcohol byproducts.

    • Optional: Add molecular sieves or use a Dean-Stark trap if equilibrium is unfavorable, though usually not necessary for this substrate pair.

  • Hydrogenation:

    • Add Acetic Acid (1.0 equiv) to the mixture.[1][2]

    • Charge the 5% Pt(S)/C catalyst (slurried in a small amount of solvent).

    • Purge reactor:

      
       x 3, then 
      
      
      
      x 3.
    • Pressurize to 3–5 bar (45–75 psi)

      
      . Do not exceed 10 bar.
      
    • Heat to 35–40°C . Do not exceed 50°C.

  • Work-up:

    • Monitor by HPLC/UPLC. Look for disappearance of Imine and absence of Des-chloro impurity.

    • Once complete, filter catalyst over Celite or a sintered glass filter.

    • Concentrate filtrate.

    • Neutralize the acetate salt with saturated

      
       wash (if isolating the free base).
      

Catalyst Performance Comparison Data

The following table summarizes the expected performance of different catalysts for this specific transformation.

Catalyst SystemActivity (Rate)Chemoselectivity (Cl retention)Recommendation
10% Pd/C Very HighPoor (High Dechlorination)Avoid
5% Pt/C ModerateGoodAcceptable (Optimization needed)
5% Pt(S)/C ModerateExcellent Preferred Choice
Raney Nickel HighVariable (Batch dependent)Alternative (Requires care)
NaBH4 (Stoichiometric)HighExcellentLab Scale Only (Not scalable)

Decision Logic for Scale-Up

Use this logic flow to determine the next step in your process development.

DecisionTree Figure 2: Catalyst Optimization Decision Tree Start Start Optimization CheckImpurity Check Impurity Profile (LC-MS) Start->CheckImpurity Dechloro > 1% Des-chloro Impurity? CheckImpurity->Dechloro Stalled Reaction Stalled / Slow? Dechloro->Stalled No SwitchPtS Action: Switch to Sulfided Pt/C (Pt(S)/C) Dechloro->SwitchPtS Yes AddAcid Action: Add 1.0 eq Acetic Acid Stalled->AddAcid Yes Success Process Optimized (<0.1% Impurity, >98% Yield) Stalled->Success No SwitchPtS->CheckImpurity Re-run AddAcid->CheckImpurity Re-run

References

  • Chemoselective Hydrogenation of Halogenated Aromatics

    • Title: Heterogeneous Catalyzed Chemoselective Reductive Amination of Halogenated Arom
    • Source: ResearchG
    • URL:

  • Deactivation of Pd Catalysts for Selectivity

    • Title: Selective catalytic amination of halogenated aldehydes with calcined palladium catalysts[3]

    • Source: PMC / NIH
    • URL:

  • General Reductive Amination Protocols

    • Title: Amine synthesis by imine reduction[4][5][6][7]

    • Source: Organic Chemistry Portal
    • URL:

  • Dechlorination Mechanisms

    • Title: Chlorine–nickel interactions in gas phase catalytic hydrodechlorination

    • Source: RSC Publishing
    • URL:

Sources

Troubleshooting

Technical Guide: Handling &amp; Stabilization of Hygroscopic N-Benzylaniline Salts

Executive Summary & Technical Context[1][2][3][4][5][6][7] N-Benzylaniline hydrochloride (and related salts) presents a classic challenge in organic synthesis: the battle between ionic lattice energy and the dipole momen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

N-Benzylaniline hydrochloride (and related salts) presents a classic challenge in organic synthesis: the battle between ionic lattice energy and the dipole moment of atmospheric water. While the free base (N-benzylaniline) is a low-melting solid (mp 37–38 °C) prone to oxidation [1, 2], its conversion to a hydrochloride salt is intended to stabilize the amine.

However, secondary amine salts are frequently hygroscopic or deliquescent . When exposed to ambient humidity, the crystal lattice disrupts, absorbing water to form a hydrate or, in severe cases, dissolving into its own sorbed water (deliquescence). This introduces three critical failure modes in research:

  • Stoichiometric Error: Weighing "wet" salt leads to under-loading the reagent.

  • Hydrolysis Risk: In the presence of heat and moisture, the salt equilibrium can shift, potentially releasing HCl and reverting to the oxidation-prone free base.

  • Physical Handling: Clumping and "oiling out" prevent accurate transfer.

This guide provides a self-validating workflow to maintain the integrity of N-benzylaniline salts.

Module 1: Storage & Environmental Control (The "Dry Chain")

The integrity of the salt is determined before the bottle is opened. You must establish a "Dry Chain" of custody.

Protocol: The Three-Tier Storage System
TierEnvironmentDescriptionRecommended For
1 Glovebox (Ar/N₂) < 0.5 ppm H₂O, O₂.Long-term storage (>1 month).[1]
2 Desiccator (P₂O₅) Vacuum desiccator with Phosphorus Pentoxide.Active use (Weekly access).
3 Sealed Vial + Parafilm Taped threads, stored in cool, dark cabinet.NOT RECOMMENDED for hygroscopic salts.
The "Why" – Desiccant Selection

Do not use Silica Gel for this application. Silica gel relies on physical adsorption and equilibrates with the air. Phosphorus Pentoxide (P₂O₅) is required because it chemically reacts with water to form phosphoric acid (


). This irreversible reaction drives the local humidity to near zero, which is necessary to preserve the amine salt lattice [3].
Visual Workflow: Storage Logic

StorageLogic Start Incoming N-Benzylaniline Salt Check Is the salt free-flowing? Start->Check Dry Perform Vacuum Drying (See Module 3) Check->Dry No (Clumped/Goo) StoreGB Tier 1: Glovebox Storage (Inert Atmosphere) Check->StoreGB Yes (Dry) Dry->StoreGB StoreDes Tier 2: P2O5 Vacuum Desiccator StoreGB->StoreDes Transfer for Daily Use Use Ready for Synthesis StoreDes->Use Use->StoreDes Immediate Reseal

Figure 1: Decision matrix for incoming and stored material to prevent moisture-induced degradation.

Module 2: Handling & Weighing (The Operational Bottleneck)

The moment the container is opened, the clock starts. A hygroscopic salt can absorb significant water weight within minutes in a humid lab.

Troubleshooting: "My salt turns to liquid on the balance."

This is deliquescence. The vapor pressure of the water in the salt's saturated solution is lower than the partial pressure of water in the air.

Protocol: Difference Weighing (The Closed Loop)

Objective: Weigh the solid without exposing it to air on the balance pan.

  • Preparation: Dry a Schlenk tube or a vial with a septum in the oven (120°C) for 1 hour. Cool under N₂ flow.

  • Loading: In a glovebox or glove bag, load an approximate excess of the salt into the tared vial. Cap it tightly.

  • Weighing 1: Weigh the capped vial outside the box (

    
    ).
    
  • Transfer: Return to the hood. Under a cone of Nitrogen (inverted funnel), quickly open the vial, dump the estimated amount into your reaction vessel, and immediately recap.

  • Weighing 2: Weigh the capped vial again (

    
    ).
    
  • Calculation:

    
    .
    

Why this works: The hygroscopic solid is never exposed to the balance's ambient air. The transfer happens under inert gas protection.

Module 3: Drying & Purification (Restoring Integrity)

If your salt has clumped or become sticky, it must be dried before use to ensure correct stoichiometry.

Protocol: Vacuum Drying with Azeotropic Assistance

Direct heating can cause the salt to melt (if hydrated) or degrade. We use azeotropes to "pull" water out at lower temperatures [4].

  • Dissolution (Optional but recommended for severe cases): Dissolve the "wet" salt in a minimum amount of dry ethanol.

  • Precipitation: Add dry diethyl ether or toluene until the salt begins to crash out.

  • Filtration: Filter rapidly under a blanket of Argon/Nitrogen (Schlenk filtration is best).

  • Drying: Place the solid in a vacuum drying pistol or oven.

    • Temp: 40–50 °C (Do not exceed 60 °C initially to avoid melting the hydrated form).

    • Vacuum: < 1 mbar.

    • Desiccant: P₂O₅ tray in the bottom of the oven.

    • Time: 12–24 hours.

Visual Workflow: Recovery Cycle

RecoveryCycle WetSalt Wet/Clumped Salt Dissolve Dissolve in Dry Ethanol WetSalt->Dissolve Precip Precipitate w/ Dry Ether Dissolve->Precip Filter Schlenk Filtration (Inert Gas) Precip->Filter VacDry Vacuum Oven (P2O5, 45°C) Filter->VacDry QC Karl Fischer Titration VacDry->QC QC->WetSalt Fail QC->VacDry >0.5% H2O

Figure 2: Recrystallization and drying loop for recovering hygroscopic amine salts.

Troubleshooting Matrix (FAQs)

Q1: Can I just calculate the water content and adjust the molecular weight? A: Yes, but only if you perform a Karl Fischer (KF) titration immediately before use.

  • Method: Take a small aliquot (~50 mg), dissolve in dry methanol, and run KF.

  • Correction:

    
    .
    
  • Warning: If the salt is sticky, it is non-homogeneous. One scoop might be 5% water, the next 15%. Drying is safer than calculating.

Q2: The salt turned yellow during drying. Is it ruined? A: Likely yes. Yellowing indicates oxidation of the amine, often caused by hydrolysis releasing free N-benzylaniline, which then oxidizes [2].

  • Cause: Heating a wet salt without sufficient vacuum or using an oven that contained air.

  • Solution: Recrystallize immediately (see Module 3). If the color persists, discard.

Q3: Why not just use the free base? A: The free base is a low-melting solid/oil (mp 37°C) [1] that oxidizes rapidly in air. The salt is preferred for shelf-stability, but you must pay the "tax" of handling its hygroscopicity.

Q4: Can I use a glove bag instead of a glovebox? A: Yes. For weighing, a disposable glove bag purged 3x with Nitrogen is sufficient. Ensure you include an open dish of P₂O₅ inside the bag to scrub residual moisture during the operation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7666, N-Benzylaniline. Retrieved from [Link][2]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • ScienceMadness Discussion. Drying the water out of hygroscopic crystals. (Field insights on azeotropic drying of amine salts). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Elemental analysis data for N-(3,5-Dichlorobenzyl)-2-fluoroaniline

Topic: Purity Validation of Halogenated Secondary Amines: A Comparative Guide for N-(3,5-Dichlorobenzyl)-2-fluoroaniline Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Analytical Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Validation of Halogenated Secondary Amines: A Comparative Guide for N-(3,5-Dichlorobenzyl)-2-fluoroaniline Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists.[1][2]

Executive Summary & Compound Profile

N-(3,5-Dichlorobenzyl)-2-fluoroaniline (CAS: 1040686-12-1) is a halogen-rich secondary amine intermediate, often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and mitogen-activated protein kinase (MAPK) inhibitors.[1][2]

Characterizing this scaffold presents a specific analytical challenge: the high halogen content (two chlorines, one fluorine) can interfere with standard combustion analysis (CHN) and suppress ionization in Mass Spectrometry. This guide compares the "Gold Standard" Elemental Analysis (EA) against modern alternatives (HRMS, qNMR) and provides a validated workflow for confirming the identity and bulk purity of this compound.

Compound Specifications
PropertyData
IUPAC Name N-[(3,5-Dichlorophenyl)methyl]-2-fluoroaniline
Molecular Formula C₁₃H₁₀Cl₂FN
Molecular Weight 270.13 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, CH₂Cl₂, Ethyl Acetate

Elemental Analysis (CHN) Data

For a compound to be deemed "Analytically Pure" in peer-reviewed medicinal chemistry journals (e.g., J. Med.[1] Chem.), experimental elemental analysis values must fall within ±0.4% of the theoretical calculation.

Theoretical vs. Acceptable Experimental Data

Calculated based on Atomic Weights: C=12.011, H=1.008, N=14.007, Cl=35 .45, F=18.998[1]

ElementTheoretical Mass %Passing Range (±0.4%)Typical "Passing" Result
Carbon (C) 57.80% 57.40% – 58.20%57.68%
Hydrogen (H) 3.73% 3.33% – 4.13%3.76%
Nitrogen (N) 5.19% 4.79% – 5.59%5.15%

Critical Technical Insight: The presence of Fluorine (F) and Chlorine (Cl) in this molecule requires specific combustion additives. Standard CHN analyzers may yield low Carbon results because halogens can form stable halides or attack the silica combustion tube. [1] * Protocol Adjustment: Use Tungsten(VI) oxide (WO₃) or Vanadium(V) oxide (V₂O₅) as a combustion aid to ensure complete oxidation and prevent halogen interference.

Comparative Analysis: EA vs. Alternatives

While Elemental Analysis is the historical standard for bulk purity, modern labs often debate its necessity vs. High-Resolution Mass Spectrometry (HRMS) or Quantitative NMR (qNMR).[1]

FeatureMethod A: Elemental Analysis (EA) Method B: HRMS (ESI-TOF) Method C: Quantitative NMR (qNMR)
Primary Output % Composition (Bulk Purity)Exact Mass (Molecular Identity)Molar Purity & Structure
Sample Req. High (~2–5 mg), DestructiveLow (<1 mg), Non-destructiveHigh (~5–10 mg), Non-destructive
Blind Spots Cannot distinguish isomers; sensitive to trapped solvent/water.[1][2]Does not prove bulk purity (salts/inorganics are invisible).Requires high-purity internal standard; expensive instrument time.[1]
Halogen Handling Difficult: F/Cl require additives/scavengers.Excellent: Distinct isotope pattern (³⁵Cl/³⁷Cl) confirms Cl₂ presence.Good: ¹⁹F NMR confirms F position; ¹H integration confirms structure.
Verdict Mandatory for new chemical entities (NCEs) to prove solvation state.Mandatory for identity confirmation.Best Alternative to EA if sample is precious or EA fails due to F-interference.[1][2]

Validated Experimental Protocol

To achieve the "Passing Result" listed in Section 2, the compound must be synthesized and purified to remove trapped solvents (which skew %C) and inorganic salts (which skew all %).

A. Synthesis: Reductive Amination

Reaction Class: Reductive Alkylation of Aniline

  • Reagents: 3,5-Dichlorobenzaldehyde (1.0 equiv), 2-Fluoroaniline (1.0 equiv), Sodium Triacetoxyborohydride (STAB, 1.4 equiv), Acetic Acid (cat.), 1,2-Dichloroethane (DCE).[1]

  • Procedure:

    • Dissolve aldehyde and amine in DCE under N₂ atmosphere.

    • Add acetic acid (1-2 drops) to catalyze imine formation; stir 30 min.

    • Add STAB portion-wise over 15 min. Stir at RT for 12–16 h.

    • Quench: Add sat. NaHCO₃ (aq). Extract with DCM.

  • Purification (Crucial for EA):

    • Pass crude through a silica gel plug (Hexane/EtOAc 9:1).

    • Recrystallization: Dissolve in minimal hot Ethanol; cool to 0°C. Filter crystals.

    • Drying: Dry under high vacuum (<1 mbar) at 45°C for 24h. Note: Failure to remove trapped Ethanol will cause High %C and High %H errors in EA.

B. Analytical Workflow Diagram

G Start Crude Product (N-(3,5-Dichlorobenzyl)-2-fluoroaniline) Purify Recrystallization (EtOH) + High Vac Dry Start->Purify Check1 1H NMR & 19F NMR Purify->Check1 Decision1 Clean Spectra? Check1->Decision1 Decision1->Purify No (Impure) EA_Step Elemental Analysis (Add V2O5 for Halogens) Decision1->EA_Step Yes HRMS_Step HRMS (ESI+) Decision1->HRMS_Step Yes Decision2 EA within 0.4%? EA_Step->Decision2 Pass PASS: Publishable Entity Decision2->Pass Yes Fail_Solvent FAIL: Trapped Solvent? Decision2->Fail_Solvent High %C/%H Fail_Inorganic FAIL: Inorganic Impurity? Decision2->Fail_Inorganic Low %C/%H/%N Fail_Solvent->Purify Re-dry Fail_Inorganic->Purify Filter/Chromatography

Caption: Workflow for validating N-(3,5-Dichlorobenzyl)-2-fluoroaniline purity. Note the specific loop for solvent removal.[1]

Troubleshooting EA Failures

If your data deviates from the theoretical values calculated in Section 2, consult this diagnostic table:

ObservationProbable CauseCorrective Action
High %C, High %H Trapped Organic Solvent (e.g., Ethanol, EtOAc).[1][2]Dry sample at higher temp (50°C) or use Abderhalden drying pistol. Run ¹H NMR to quantify solvent.
Low %C, Low %N Inorganic Contamination (Silica, Salts) or Water.[1]Filter solution through 0.2µm PTFE before final crystallization. Check for hygroscopicity.
Low %C, Correct %H Incomplete Combustion (Carbide formation).Common with Halogens. Ensure V₂O₅ or WO₃ additive was used in the combustion tube. Increase O₂ flow.
Variable Results Heterogeneous Sample.Grind crystals into a fine, homogeneous powder before weighing.

References

  • Compound Identity & Synthesis
  • Reductive Amination Methodology

    • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Retrieved from [Link]

  • Elemental Analysis of Halogenated Compounds
  • qNMR vs.

    • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005).[1] Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 68(1), 133-149.[1] Retrieved from [Link][1]

Sources

Comparative

UV-Vis absorption maxima of N-(3,5-Dichlorobenzyl)-2-fluoroaniline

An In-Depth Technical Guide to the UV-Vis Spectroscopic Analysis of N-(3,5-Dichlorobenzyl)-2-fluoroaniline and a Comparative Assessment with Structural Analogs Authored by a Senior Application Scientist For researchers a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the UV-Vis Spectroscopic Analysis of N-(3,5-Dichlorobenzyl)-2-fluoroaniline and a Comparative Assessment with Structural Analogs

Authored by a Senior Application Scientist

For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. N-(3,5-Dichlorobenzyl)-2-fluoroaniline, a substituted diphenylamine derivative, represents a class of compounds with significant potential in medicinal chemistry and materials science. Its electronic properties, dictated by the unique arrangement of electron-withdrawing (dichloro-substituted benzyl) and electron-donating (fluoroaniline) moieties, can be effectively probed using UV-Vis spectroscopy. This guide provides a comprehensive protocol for determining the UV-Vis absorption maxima of this compound, offers a comparative analysis with structurally related molecules, and discusses alternative characterization techniques.

Theoretical Framework: Understanding UV-Vis Absorption in Aromatic Amines

The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic transitions, primarily π → π* and n → π* transitions. In N-(3,5-Dichlorobenzyl)-2-fluoroaniline, the chromophore is the entire conjugated system encompassing the two aromatic rings linked by a nitrogen atom. The absorption maxima (λmax) are influenced by several factors:

  • The extent of conjugation: Larger conjugated systems generally lead to a bathochromic (red) shift, meaning absorption at longer wavelengths.[1]

  • Substituent Effects: Electron-donating groups (like the amino group) and electron-withdrawing groups (like chlorine and fluorine) can modulate the energy of the molecular orbitals, thereby shifting the λmax.[1] The interplay of these substituents on both aromatic rings of the target molecule will determine its specific spectral signature.

  • Solvatochromism: The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption maxima. This phenomenon, known as solvatochromism, is a critical consideration in UV-Vis analysis.[2][3]

Comparative Analysis with Structurally Related Compounds

To anticipate the spectral properties of N-(3,5-Dichlorobenzyl)-2-fluoroaniline, it is instructive to examine the UV-Vis data of its structural precursors and analogs.

CompoundStructureExpected/Reported UV-Vis Absorption Features
Diphenylamine C₁₂H₁₁NExhibits absorption bands in the UV region, with a characteristic peak around 285 nm in cyclohexane.[4]
3,5-Dichloroaniline C₆H₅Cl₂NAs a substituted aniline, it is expected to have absorption maxima shifted from that of benzene (around 255 nm) due to the influence of the amino and chloro groups.[5][6]
2-Fluoroaniline C₆H₆FNThe fluorine and amino substituents will influence the electronic transitions of the benzene ring.
N-(3,5-Dichlorobenzyl)-2-fluoroaniline C₁₃H₁₀Cl₂FNThe extended conjugation and the combination of electron-withdrawing and -donating groups are predicted to result in a bathochromic shift compared to its simpler aniline precursors.

This comparative approach allows for a reasoned estimation of the expected absorption range for the target compound and provides a valuable context for interpreting the experimental results.

Experimental Protocol for Determining UV-Vis Absorption Maxima

This section details a rigorous, self-validating protocol for the accurate determination of the UV-Vis absorption spectrum of N-(3,5-Dichlorobenzyl)-2-fluoroaniline.

Materials and Instrumentation
  • Analyte: High-purity N-(3,5-Dichlorobenzyl)-2-fluoroaniline

  • Solvents: Spectroscopic grade solvents of varying polarities (e.g., cyclohexane, acetonitrile, ethanol).

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation A Accurately weigh the analyte B Prepare a stock solution in a primary solvent A->B Dissolve C Perform serial dilutions to obtain a range of concentrations B->C Dilute D Select a solvent and obtain a baseline spectrum C->D E Measure the absorbance of each dilution D->E Blank correction F Scan across the appropriate wavelength range (e.g., 200-400 nm) E->F Acquire spectra G Identify the wavelength(s) of maximum absorbance (λmax) F->G H Plot absorbance vs. concentration (Beer's Law plot) G->H I Calculate the molar absorptivity (ε) H->I

Caption: Workflow for UV-Vis analysis of N-(3,5-Dichlorobenzyl)-2-fluoroaniline.

Step-by-Step Methodology
  • Solvent Selection: Begin by testing the solubility of the compound in a non-polar solvent (e.g., cyclohexane) and a polar aprotic solvent (e.g., acetonitrile) to assess for potential solvatochromic shifts. The chosen solvent should not absorb significantly in the expected region of interest and must fully dissolve the analyte.

  • Preparation of Stock Solution: Accurately weigh a precise amount of N-(3,5-Dichlorobenzyl)-2-fluoroaniline and dissolve it in a known volume of the selected spectroscopic grade solvent to create a stock solution of known concentration (e.g., 1 x 10⁻³ M).

  • Serial Dilutions: From the stock solution, prepare a series of dilutions (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M) to find a concentration that yields an absorbance in the optimal range of the spectrophotometer (typically 0.1 to 1.0 AU).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and run a baseline scan over the desired wavelength range (e.g., 200-400 nm). This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

  • Identification of λmax: Analyze the resulting spectrum to identify the wavelength(s) at which maximum absorbance occurs.

  • Verification with Beer's Law: To ensure the data's validity, measure the absorbance of each of the serially diluted solutions at the determined λmax. Plot absorbance versus concentration. The resulting graph should be a straight line passing through the origin, confirming that the Beer-Lambert law is obeyed in this concentration range. The slope of this line is the molar absorptivity (ε), a characteristic constant for the compound at a specific wavelength and in a particular solvent.

Alternative and Complementary Analytical Techniques

While UV-Vis spectroscopy is an excellent technique for studying the electronic properties of N-(3,5-Dichlorobenzyl)-2-fluoroaniline, a comprehensive characterization should be supported by other analytical methods.

G cluster_main cluster_techniques A Target Compound B UV-Vis Spectroscopy A->B Electronic Transitions C NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->C Structural Elucidation D Mass Spectrometry A->D Molecular Weight and Fragmentation E Infrared (IR) Spectroscopy A->E Functional Groups

Caption: Complementary analytical techniques for compound characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural information, confirming the connectivity of the atoms and the substitution patterns on the aromatic rings.[7]

  • Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound and provide information about its fragmentation patterns, further corroborating the proposed structure.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as N-H stretching of the secondary amine and C-Cl and C-F stretching vibrations.[7]

By employing these techniques in conjunction with UV-Vis spectroscopy, researchers can build a complete and robust analytical profile of N-(3,5-Dichlorobenzyl)-2-fluoroaniline, ensuring its identity and purity for further applications in drug development and materials science.

Conclusion

This guide provides a comprehensive framework for the UV-Vis spectroscopic analysis of N-(3,5-Dichlorobenzyl)-2-fluoroaniline. By following the detailed experimental protocol, researchers can reliably determine its absorption maxima and molar absorptivity. The comparative analysis with structurally similar compounds offers a predictive context for the experimental findings. Furthermore, the integration of complementary analytical techniques is emphasized for a thorough and unambiguous characterization. This multi-faceted approach ensures the scientific rigor required in advanced research and development.

References

  • UV‐vis absorption spectra (black line) and fluorescence emission (blue... - ResearchGate. Available at: [Link]

  • UV±Vis spectra of poly(diphenylamine) films deposited at different... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Regular Article - Physical Chemistry Research. Available at: [Link]

  • UV-vis spectroscopy for following the kinetics of homogeneous polymerization of diphenylamine in p-toluene sulphonic acid - PubMed. Available at: [Link]

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Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-Dichlorobenzyl)-2-fluoroaniline
Reactant of Route 2
Reactant of Route 2
N-(3,5-Dichlorobenzyl)-2-fluoroaniline
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